

# Application Note: Quantification of Rutin in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Retusin (Standard)

Cat. No.: B192262

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## Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rutin in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of rutin concentrations in a biological matrix.

## Introduction

Rutin, a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and asparagus, has garnered significant interest for its wide range of pharmacological activities. These include antioxidant, anti-inflammatory, and vasoprotective effects. To support preclinical and clinical research into the therapeutic potential of rutin, a reliable and validated bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for an LC-MS/MS assay designed for high-throughput analysis in a research setting.

## Experimental

### Sample Preparation

A protein precipitation method is employed for the extraction of rutin from human plasma.

**Protocol:**

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 100  $\mu$ L aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (IS), such as tolbutamide or naringin.
- Add 300  $\mu$ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase.
- Vortex the reconstituted sample and inject it into the LC-MS/MS system.

## Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	40°C
Run Time	Approximately 3-5 minutes

A typical gradient elution starts with a low percentage of mobile phase B, which is gradually increased to elute rutin, followed by a column wash and re-equilibration.

## Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Positive or Negative Electrospray Ionization (ESI)
MRM Transition (Rutin)	Positive: m/z 610.91 $\rightarrow$ 302.98 / Negative: m/z 609.1 $\rightarrow$ 300.1
MRM Transition (IS - Tolbutamide)	m/z 271.2 $\rightarrow$ 155.1
Dwell Time	200 ms
Collision Gas	Argon
Source Temperature	500°C
IonSpray Voltage	5500 V

## Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	25–2000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.99
Lower Limit of Quantification (LLOQ)	< 1 ng/mL to 25 ng/mL
Intra-day Precision (%CV)	< 11.9%
Inter-day Precision (%CV)	< 11.9%
Accuracy (%RE)	-9.2% to 6.1%
Recovery	> 53.8%

## Workflow and Signaling Pathway



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